REACTION_CXSMILES
|
[CH:1]1([CH2:4][N:5]2[C:9]3=[N:10][CH:11]=[CH:12][CH:13]=[C:8]3[CH:7]=[C:6]2[C:14]2[N:18]([CH3:19])[C:17]3[C:20]([O:28][CH3:29])=[CH:21][C:22]([C:24]([O:26]C)=[O:25])=[CH:23][C:16]=3[N:15]=2)[CH2:3][CH2:2]1.O.[OH-].[Li+].Cl>O1CCCC1.O>[CH:1]1([CH2:4][N:5]2[C:9]3=[N:10][CH:11]=[CH:12][CH:13]=[C:8]3[CH:7]=[C:6]2[C:14]2[N:18]([CH3:19])[C:17]3[C:20]([O:28][CH3:29])=[CH:21][C:22]([C:24]([OH:26])=[O:25])=[CH:23][C:16]=3[N:15]=2)[CH2:3][CH2:2]1 |f:1.2.3|
|
Name
|
|
Quantity
|
260 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)CN1C(=CC=2C1=NC=CC2)C2=NC1=C(N2C)C(=CC(=C1)C(=O)OC)OC
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at rt for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the organics extracted into 10% MeOH/DCM (20 mL)
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with 10% MeOH/DCM (2×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a yellow oil which
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was further extracted with EtOAc (20 mL), DCM (2×20 mL) and 10% MeOH/DCM (8×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CN1C(=CC=2C1=NC=CC2)C2=NC1=C(N2C)C(=CC(=C1)C(=O)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.279 mmol | |
AMOUNT: MASS | 105 mg | |
YIELD: PERCENTYIELD | 41.9% | |
YIELD: CALCULATEDPERCENTYIELD | 41.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |